WT-161

Description

Properties

IUPAC Name |

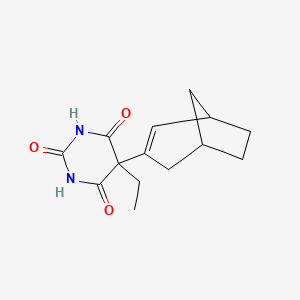

5-(3-bicyclo[3.2.1]oct-2-enyl)-5-ethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-14(11(17)15-13(19)16-12(14)18)10-6-8-3-4-9(5-8)7-10/h6,8-9H,2-5,7H2,1H3,(H2,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKELYWOVSPVORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC3CCC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877567 | |

| Record name | Reposal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3625-25-0 | |

| Record name | Reposal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3625-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reposal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reposal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reposal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T5TIX1AYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

WT-161: A Technical Guide to the Mechanism of Action of a Selective HDAC6 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

WT-161 is a potent and highly selective, second-generation histone deacetylase 6 (HDAC6) inhibitor. Unlike pan-HDAC inhibitors, this compound's specificity for the cytoplasmic deacetylase HDAC6 allows for a targeted mechanism of action, primarily disrupting cellular protein homeostasis and microtubule dynamics with minimal effects on nuclear histone acetylation.[1] This targeted approach leads to significant anti-tumor activity in various cancer models, including multiple myeloma, breast cancer, glioblastoma, and retinoblastoma, both as a single agent and in combination with other therapies.[2][3] This document provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective HDAC6 Inhibition

The primary mechanism of action of this compound is its direct binding to the catalytic domain of the HDAC6 enzyme, potently inhibiting its deacetylase activity.[2] HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC containing two functional catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP).[4][5][6] Its substrates are predominantly non-histone proteins involved in crucial cellular processes.[5][7]

This compound demonstrates high selectivity for HDAC6 over other HDAC isoforms, particularly the class I nuclear HDACs.[1][2] This selectivity is critical to its mechanism, as it avoids the widespread changes in gene transcription associated with pan-HDAC inhibitors, thereby potentially reducing toxicity. The inhibition of HDAC6 by this compound leads to the hyperacetylation of its key cytoplasmic substrates, initiating a cascade of downstream anti-neoplastic effects.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in both biochemical and cellular assays.

Table 1: Inhibitory Potency of this compound against HDAC Isoforms

| Target | IC₅₀ (nM) | Selectivity vs. HDAC6 | Reference |

| HDAC6 | ~0.40 | - | [1][2][8] |

| HDAC1 | ~8.35 | >20-fold | [1][2] |

| HDAC2 | ~15.4 | >38-fold | [1][2] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line Type | IC₅₀ Range (µM) | Reference |

| Multiple Myeloma (MM) | 1.5 - 4.7 | [8] |

| Retinoblastoma | Dose-dependent growth suppression | [3] |

| Glioblastoma (GBM) | Dose-dependent viability decrease | [9] |

| Breast Cancer | Apoptosis induction observed | [1] |

Table 3: In Vivo Murine Model Data

| Parameter | Value | Reference |

| Well-tolerated Dose | 50 mg/kg (i.p.) | [8] |

| Toxic Dose | 100 mg/kg (i.p.) | [8] |

Key Downstream Cellular Effects

Inhibition of HDAC6 by this compound triggers several key downstream events that contribute to its anti-cancer efficacy.

Hyperacetylation of α-Tubulin and Disruption of Microtubule Dynamics

A primary and well-documented substrate of HDAC6 is α-tubulin, a key component of microtubules.[4][5] this compound treatment leads to a dramatic and selective increase in the acetylation of α-tubulin.[1][8] Acetylated microtubules are more stable and flexible.[10][11] While HDAC6 inhibition robustly increases tubulin acetylation, this does not necessarily lead to mitotic arrest but rather impairs microtubule-dependent cellular processes such as cell motility and migration.[4][12] This effect is crucial for reducing the invasive capacity of cancer cells.[12]

Disruption of Chaperone Function and Protein Homeostasis

HDAC6 plays a critical role in protein quality control. It deacetylates the chaperone protein Heat Shock Protein 90 (HSP90), which is essential for the proper folding and stability of numerous oncogenic client proteins.[2][5] Inhibition of HDAC6 by this compound leads to HSP90 hyperacetylation, which impairs its chaperone function.[2] This results in the misfolding and subsequent degradation of HSP90 client proteins, such as EGFR and HER2.[1]

Furthermore, HDAC6 facilitates the clearance of misfolded, polyubiquitinated proteins by transporting them along microtubules to form an "aggresome," which is then cleared by autophagy.[5] By inhibiting HDAC6, this compound disrupts this crucial cellular housekeeping process, leading to the accumulation of polyubiquitinated proteins, induction of proteotoxic stress, and ultimately, apoptosis.[1][2][13] This mechanism is particularly effective when combined with proteasome inhibitors like bortezomib.[8][13]

Induction of Apoptosis

This compound induces apoptosis in a wide range of cancer cell lines.[1][2] This cell death is triggered by several upstream events, including the severe proteotoxic stress described above and the induction of endoplasmic reticulum (ER) stress.[1][13] ER stress is evidenced by the increased expression of markers like GRP78 and the pro-apoptotic transcription factor CHOP.[1]

In some contexts, such as retinoblastoma, this compound can also promote apoptosis through epigenetic mechanisms. Despite being a cytoplasmic deacetylase, its inhibition can indirectly lead to changes in the acetylation of histones H3 and H4 on the promoter of the pro-apoptotic gene Bad, increasing its transcription and promoting cell death.[3]

Modulation of Oncogenic Signaling Pathways

This compound treatment has been shown to decrease the expression of key oncogenic proteins and signaling molecules.

-

Receptor Tyrosine Kinases: In breast cancer cells, this compound treatment was associated with the decreased expression of EGFR and HER2, likely due to the inhibition of HSP90 function.[1]

-

β-Catenin: In glioblastoma cells, this compound reduces the levels of β-catenin, a key component of the Wnt signaling pathway, which is associated with decreased cell motility and invasion.[2][12]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Protocol: Western Blot for Acetylated α-Tubulin

This protocol is used to quantify the change in α-tubulin acetylation following this compound treatment.

-

Cell Culture and Treatment: Plate cancer cells (e.g., U251 glioblastoma) at a density of 5x10⁵ cells/well in a 6-well plate. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0, 2, 4 µM) or a vehicle control (DMSO) for 24-48 hours.[9]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-acetyl-α-tubulin, anti-total-α-tubulin) overnight at 4°C.

-

Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect signal using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin signal.[9]

Protocol: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound treatment affects histone acetylation at specific gene promoters (e.g., Bad).[3]

-

Cell Treatment and Cross-linking: Treat retinoblastoma cells with this compound as described above. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate a portion of the chromatin (saving some as "input") overnight at 4°C with an antibody against acetylated histone H3 (AcH3) or acetylated histone H4 (AcH4). Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-histone-DNA complexes.

-

Washing: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of NaCl.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis (qPCR): Perform quantitative PCR (qPCR) using primers designed to amplify the promoter region of the target gene (e.g., Bad). Analyze the enrichment of the target sequence in the immunoprecipitated DNA relative to the input DNA.[3]

Protocol: Wound-Healing (Scratch) Assay

This protocol assesses the effect of this compound on cancer cell migration.[12]

-

Cell Seeding: Plate GBM cells in a 6-well plate and grow to ~90-100% confluency.

-

Wound Creation: Create a linear "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash cells with PBS to remove dislodged cells. Add fresh media containing this compound (e.g., 2 or 4 µM) or vehicle control.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).

-

Analysis: Measure the area of the wound at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure or migrated area relative to the initial wound area. Compare the migration rate between treated and control groups.[12]

Conclusion

This compound is a potent and selective HDAC6 inhibitor that exerts its anti-cancer effects through a multi-faceted mechanism of action. By specifically targeting the cytoplasmic deacetylase HDAC6, it disrupts crucial cellular processes including microtubule-dependent cell motility and protein homeostasis. The resulting hyperacetylation of α-tubulin and HSP90 leads to impaired chaperone function, accumulation of toxic polyubiquitinated proteins, induction of ER and proteotoxic stress, and ultimately, apoptosis. Its ability to synergize with other agents, such as proteasome inhibitors, and its efficacy in chemoresistant models make this compound a promising therapeutic agent for further clinical investigation. The detailed understanding of its mechanism provides a strong rationale for its development in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - Sun - Translational Cancer Research [tcr.amegroups.org]

- 4. mdpi.com [mdpi.com]

- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Role of tubulin acetylation in cellular functions and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tubulin Acetylation Enhances Microtubule Stability in Trabecular Meshwork Cells Under Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. axonmedchem.com [axonmedchem.com]

The Function of WT-161 in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WT-161 is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Preclinical studies have demonstrated its significant anti-tumor activity across a range of hematological and solid malignancies, including multiple myeloma, breast cancer, retinoblastoma, osteosarcoma, and melanoma. The primary mechanism of action of this compound involves the inhibition of HDAC6's cytoplasmic deacetylase activity, leading to the hyperacetylation of its substrates, most notably α-tubulin. This event disrupts key cellular processes essential for cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the function of this compound in cancer cells, detailing its mechanism of action, effects on critical signaling pathways, and summaries of key experimental findings. Detailed protocols for relevant assays and visual representations of cellular pathways and experimental workflows are included to facilitate further research and development.

Core Mechanism of Action: Selective HDAC6 Inhibition

This compound exhibits high selectivity for HDAC6 over other HDAC isoforms.[1] This selectivity is crucial as it minimizes the potential for off-target effects associated with pan-HDAC inhibitors. The primary consequence of HDAC6 inhibition by this compound is the accumulation of acetylated α-tubulin.[1] This modification disrupts microtubule dynamics, which in turn interferes with several cellular processes critical for cancer progression:

-

Disruption of Protein Trafficking: HDAC6 is essential for the transport of misfolded proteins to the aggresome for degradation. Inhibition by this compound impairs this process, leading to the accumulation of cytotoxic misfolded proteins.

-

Impairment of Cell Motility: By altering microtubule stability, this compound can reduce cancer cell migration and invasion.

-

Induction of Cell Cycle Arrest and Apoptosis: Disruption of microtubule function can lead to mitotic arrest and subsequently trigger programmed cell death.

Effects on Cancer Cell Viability and Proliferation

This compound has been shown to inhibit the growth and proliferation of various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentrations (IC50) from representative studies are summarized below.

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | MTT | 72 | ~1 | [2] |

| T47D | Breast Cancer | MTT | 48 | Not specified | [3] |

| BT474 | Breast Cancer | MTT | 48 | Not specified | [3] |

| MDA-MB-231 | Breast Cancer | MTT | 48 | Not specified | [3] |

| Y79 | Retinoblastoma | MTT | 48 | ~0.5 | [4] |

| Weri-Rb1 | Retinoblastoma | MTT | 48 | ~0.8 | [4] |

| CHL-1 | Melanoma | MTT | Not specified | Not specified | [5] |

| SK-MEL-147 | Melanoma | MTT | Not specified | Not specified | [5] |

| WM1366 | Melanoma | MTT | Not specified | Not specified | [5] |

Induction of Apoptosis

A key function of this compound in cancer cells is the induction of apoptosis. This has been demonstrated across multiple cancer types through various assays, including flow cytometry analysis of Annexin V/Propidium Iodide (PI) staining and Western blot analysis of apoptosis-related proteins.

| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Observation | Reference |

| MCF7 | Breast Cancer | 1-3 | 24 | Cleavage of caspase-7 and PARP | [6] |

| Y79 | Retinoblastoma | 0.5, 1, 2 | 48 | Dose-dependent increase in apoptotic cells | [4] |

| Weri-Rb1 | Retinoblastoma | 0.5, 1, 2 | 48 | Dose-dependent increase in apoptotic cells | [4] |

| CHL-1 | Melanoma | Not specified | Not specified | Increased early and late apoptotic populations | [7] |

| SK-MEL-147 | Melanoma | Not specified | Not specified | Increased early and late apoptotic populations | [7] |

| WM1366 | Melanoma | Not specified | Not specified | Increased early and late apoptotic populations | [7] |

Modulation of Key Signaling Pathways

This compound influences several critical signaling pathways involved in cancer cell growth, survival, and proliferation.

Downregulation of Growth Factor Receptors

In breast cancer cells, this compound has been shown to decrease the expression of key growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Estrogen Receptor α (ERα).[3] This downregulation leads to the suppression of their downstream signaling cascades, such as the MAPK/ERK pathway.[3]

Caption: this compound downregulates EGFR, HER2, and ERα, inhibiting downstream signaling.

Regulation of the PTEN/PI3K/AKT Pathway

In osteosarcoma, the anti-tumor effects of this compound are linked to the upregulation of the tumor suppressor PTEN. This leads to the inhibition of the pro-survival PI3K/AKT signaling pathway.

References

- 1. Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Retinoblastoma: present scenario and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - Sun - Translational Cancer Research [tcr.amegroups.org]

- 5. WT161, a selective HDAC6 inhibitor, decreases growth, enhances chemosensitivity, promotes apoptosis, and suppresses motility of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. addgene.org [addgene.org]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: The Discovery and Development of WT-161

A Note to Our Audience: The designation "WT-161" is associated with multiple research and development projects across various scientific and technical domains. This guide focuses specifically on the radiopharmaceutical applications of Terbium-161 (Tb-161), a promising radionuclide in cancer therapy. Initial searches for "this compound" also identified other investigational drugs such as GMA-161, JUV-161, and TS-161, which are distinct entities and are not covered in this document. For clarity, this guide will refer to the radionuclide as Terbium-161 or ¹⁶¹Tb.

Introduction to Terbium-161 in Theranostics

Terbium-161 (¹⁶¹Tb) is a radionuclide of increasing interest in the field of nuclear medicine, particularly for its potential in theranostics—a combined diagnostic and therapeutic approach.[1] ¹⁶¹Tb decays through the emission of medium-energy β⁻ particles and a significant number of low-energy conversion and Auger electrons.[2] This unique decay profile makes it a potent agent for targeted radionuclide therapy, as the emitted electrons can deliver a highly localized and lethal dose of radiation to cancer cells while minimizing damage to surrounding healthy tissue.[2]

Mechanism of Action of ¹⁶¹Tb-Based Radiopharmaceuticals

The therapeutic efficacy of ¹⁶¹Tb is harnessed by attaching it to a targeting molecule, such as a monoclonal antibody or a small molecule ligand, that specifically binds to proteins or receptors overexpressed on the surface of cancer cells. This targeted delivery ensures that the radiation is concentrated at the tumor site.

Signaling Pathways

The primary mechanism of action of ¹⁶¹Tb-based radiopharmaceuticals is the induction of DNA damage in cancer cells through the emission of β⁻ particles and Auger electrons. This leads to cell cycle arrest and apoptosis. The specific signaling pathways activated by this DNA damage are complex and can involve proteins such as p53 and ATM.

Caption: Targeted delivery and cellular mechanism of ¹⁶¹Tb.

Preclinical and Clinical Development of ¹⁶¹Tb-Based Radiopharmaceuticals

Several ¹⁶¹Tb-labeled radiopharmaceuticals are currently under investigation in preclinical and clinical settings.

RAD 402 (KLK3-mAb with ¹⁶¹Tb)

Radiopharm Theranostics is developing RAD 402, an anti-KLK3 monoclonal antibody radiolabeled with ¹⁶¹Tb for the treatment of prostate cancer.[3] Preclinical studies in mouse xenografts have demonstrated strong tumor targeting and limited uptake in healthy tissues.[3] A Phase 1 clinical trial for RAD 402 in patients with advanced prostate cancer has received approval to be initiated in Australia.[3]

¹⁶¹Tb-DOTA-LM3

This agent is being investigated for the treatment of neuroendocrine tumors (NETs). It consists of ¹⁶¹Tb chelated by DOTA and linked to LM3, a somatostatin receptor subtype 2 (SST2) antagonist.[4] Preclinical studies have shown that [¹⁶¹Tb]Tb-DOTA-LM3 is significantly more potent at inhibiting tumor cell viability compared to its ¹⁷⁷Lu-labeled counterpart.[2] A Phase 0 clinical trial (NCT05359146) is currently underway to compare the therapeutic index of ¹⁶¹Tb-DOTA-LM3 to the current standard, ¹⁷⁷Lu-DOTATOC, in patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[4]

¹⁶¹Tb-PSMA-I&T

Targeted at prostate-specific membrane antigen (PSMA), [¹⁶¹Tb]Tb-PSMA-I&T is being evaluated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). A Phase I/II clinical trial (VIOLET, NCT05521412) is assessing the safety and efficacy of this agent.[1][5] The study will establish the maximum tolerated dose and recommended Phase 2 dose.[5]

Key Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized methodologies for key experiments in the development of ¹⁶¹Tb-based radiopharmaceuticals.

Radiosynthesis and Quality Control

Caption: Workflow for ¹⁶¹Tb-radiopharmaceutical synthesis.

Protocol:

-

Radiolabeling: The targeting molecule conjugated with a chelator (e.g., DOTA) is incubated with a solution of ¹⁶¹TbCl₃ in a suitable buffer at an optimized temperature and pH.

-

Purification: The reaction mixture is purified using methods such as high-performance liquid chromatography (HPLC) to separate the radiolabeled product from unreacted ¹⁶¹Tb and other impurities.

-

Quality Control: The final product undergoes rigorous quality control tests to determine its radiochemical purity, specific activity, and stability.

In Vitro Cell Viability Assays

Protocol:

-

Cell Culture: Cancer cell lines overexpressing the target receptor are cultured under standard conditions.

-

Treatment: Cells are treated with increasing concentrations of the ¹⁶¹Tb-labeled compound.

-

Viability Assessment: After a defined incubation period, cell viability is assessed using assays such as the MTT or clonogenic survival assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the compound.

In Vivo Biodistribution Studies

Protocol:

-

Animal Model: Tumor-bearing animal models (e.g., mice with xenografted human tumors) are used.

-

Administration: A known amount of the ¹⁶¹Tb-radiopharmaceutical is administered to the animals, typically via intravenous injection.

-

Imaging and Tissue Collection: At various time points post-injection, animals are imaged using SPECT/CT, and major organs and the tumor are collected.

-

Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a gamma counter.

-

Data Analysis: The uptake in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

| Compound | Target | Cancer Type | Development Phase | Key Findings |

| RAD 402 | KLK3 | Prostate Cancer | Phase 1 (approved) | Strong tumor targeting in preclinical models.[3] |

| ¹⁶¹Tb-DOTA-LM3 | SST2 | Neuroendocrine Tumors | Phase 0 (NCT05359146) | 102-fold more potent than ¹⁷⁷Lu-DOTA-LM3 in vitro.[2] |

| ¹⁶¹Tb-PSMA-I&T | PSMA | Prostate Cancer | Phase I/II (NCT05521412) | Ongoing evaluation of safety and efficacy.[1][5] |

Conclusion

Terbium-161 represents a significant advancement in the field of targeted radionuclide therapy. Its unique decay properties offer the potential for highly effective and localized treatment of various cancers. The ongoing clinical trials of ¹⁶¹Tb-based radiopharmaceuticals are expected to provide valuable insights into their safety and efficacy, potentially leading to new and improved treatment options for cancer patients. The continued development and investigation of these novel agents are crucial for realizing their full therapeutic potential.

References

- 1. 161Tb-PSMA Unleashed: a Promising New Player in the Theranostics of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination of terbium-161 with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiopharm Theranostics Receives Approval to Initiate Phase 1 Therapeutic Trial of RAD 402 (KLK3-mAb with Tb161) in Advanced Prostate Cancer - BioSpace [biospace.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

WT-161: A Potent and Selective HDAC6 Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: WT-161 is a novel, potent, and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4] Its selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, minimizes off-target effects and associated toxicities, making it a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of the target protein, binding affinity, mechanism of action, and relevant experimental protocols for this compound.

Target Protein and Binding Affinity

The primary molecular target of this compound is Histone Deacetylase 6 (HDAC6) , a unique, primarily cytoplasmic, zinc-dependent deacetylase. This compound exhibits potent inhibitory activity against HDAC6 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. It also shows significantly weaker inhibition of HDAC1 and HDAC2, demonstrating excellent selectivity.[3][4] Another identified target of this compound is metallo-β-lactamase domain-containing protein 2 (MBLAC2).[1][2]

Quantitative Binding Affinity Data

The following table summarizes the in vitro inhibitory activity of this compound against various HDAC isoforms.

| Target Protein | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 0.40 | - |

| HDAC1 | 8.35 | ~21-fold |

| HDAC2 | 15.4 | ~38.5-fold |

Data compiled from multiple sources.[3][4]

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of HDAC6's deacetylase activity.[3] This leads to the hyperacetylation of HDAC6's key non-histone protein substrates, most notably α-tubulin.[2] The accumulation of acetylated α-tubulin disrupts microtubule dynamics, affecting crucial cellular processes such as cell migration, invasion, and cell-cell adhesion.

In the context of cancer, particularly multiple myeloma, the inhibition of HDAC6 by this compound disrupts the "aggresome" pathway, a cellular mechanism for clearing misfolded proteins. By inhibiting HDAC6, this compound prevents the transport of polyubiquitinated, misfolded proteins to the aggresome for degradation. This leads to an accumulation of these toxic protein aggregates, inducing significant cellular stress, activating the unfolded protein response (UPR), and ultimately triggering caspase-mediated apoptosis.[1]

Furthermore, this compound has been shown to synergize with other anti-cancer agents, such as the proteasome inhibitor bortezomib, by exacerbating the accumulation of polyubiquitinated proteins and enhancing apoptosis.[1] In melanoma and osteosarcoma, this compound has been demonstrated to reduce cell growth, decrease clonogenic capacity, and induce apoptosis.[5][6]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

While the precise, detailed protocols for the determination of this compound's binding affinity are not publicly available, this section outlines the general principles and common methodologies for key experiments used to characterize HDAC inhibitors.

Biochemical HDAC Inhibition Assay (IC50 Determination)

This type of assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified HDAC enzyme by 50%.

Objective: To quantify the in vitro potency of this compound against purified HDAC enzymes.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6) are purified. A fluorogenic or luminogenic substrate specific to the HDAC class is used. For class I and IIb HDACs, an acetylated peptide substrate is common.[5]

-

Compound Dilution: this compound is serially diluted in an appropriate buffer (e.g., Tris-HCl with salts and a reducing agent) to create a range of concentrations.

-

Reaction Initiation: The HDAC enzyme is pre-incubated with the various concentrations of this compound in a microplate. The reaction is initiated by the addition of the substrate.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

-

Signal Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent or luminescent signal. For fluorogenic assays, the developer is often a protease that cleaves the deacetylated substrate to release a fluorescent molecule. For luminogenic assays, the product of the deacetylase reaction is a substrate for a luciferase.[1][6]

-

Signal Detection: The fluorescence or luminescence is measured using a plate reader.

-

Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Cellular Target Engagement Assay (e.g., In-Cell Western, NanoBRET)

These assays are used to confirm that the inhibitor can bind to its target within a cellular context.

Objective: To measure the engagement of this compound with HDAC6 in live cells.

General In-Cell Western Protocol:

-

Cell Culture and Treatment: Cells are seeded in a microplate and treated with a range of this compound concentrations for a specified time.

-

Fixation and Permeabilization: Cells are fixed with a crosslinking agent (e.g., formaldehyde) and then permeabilized with a detergent to allow antibody entry.

-

Immunostaining: Cells are incubated with a primary antibody specific for a marker of HDAC6 activity (e.g., acetylated α-tubulin) and a normalization antibody (e.g., total α-tubulin or a housekeeping protein).

-

Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are added to detect the primary antibodies.

-

Imaging and Quantification: The plate is scanned using a fluorescent plate reader or imager to quantify the fluorescence intensity for both the target and normalization proteins.

-

Data Analysis: The ratio of the target protein signal to the normalization protein signal is calculated and plotted against the inhibitor concentration to determine the half-maximal effective concentration (EC50).

Experimental Workflow for Assessing Cellular Effects of this compound

Caption: General workflow for evaluating the cellular effects of this compound.

Conclusion

This compound is a highly potent and selective HDAC6 inhibitor with a well-defined mechanism of action. Its ability to induce cancer cell death through the disruption of protein homeostasis and microtubule dynamics, especially in combination with other therapies, positions it as a valuable tool for cancer research and a promising therapeutic candidate. The experimental approaches outlined in this guide provide a framework for the further investigation and characterization of this compound and other selective HDAC6 inhibitors.

References

- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Effects of Selective HDAC6 Inhibition by WT-161

This technical guide provides a comprehensive overview of the biological effects of this compound, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The information presented is collated from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction to HDAC6 and Selective Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histones. Beyond histones, many HDACs, particularly HDAC6, have a wide range of non-histone protein substrates. HDAC6 is a unique member of the HDAC family, possessing two catalytic domains and primarily localizing in the cytoplasm.[1] It is involved in various cellular processes, including cell migration, protein degradation, and stress responses, by deacetylating key proteins such as α-tubulin, Hsp90, and cortactin.[1]

The diverse functions of HDAC6 have implicated it in the pathogenesis of several diseases, including cancer. Upregulation of HDAC6 has been observed in various malignancies, making it an attractive therapeutic target.[2] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and are often associated with toxicity, selective HDAC6 inhibitors offer the potential for a more targeted therapeutic approach with an improved safety profile.[3] this compound is a novel, potent, and highly selective HDAC6 inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models.[4][5][6]

This compound: A Potent and Selective HDAC6 Inhibitor

This compound is a small molecule inhibitor designed for high selectivity and potency against HDAC6.[5] Its chemical structure includes a hydroxamic acid group, which is crucial for its inhibitory activity.[5]

Chemical Information:

-

IUPAC Name: (E)-8-(2-(4-(Diphenylamino)benzylidene)hydrazinyl)-N-hydroxy-8-oxooctanamide[7]

-

CAS Number: 1206731-57-8[7]

-

Molecular Formula: C27H30N4O3[7]

-

Molecular Weight: 458.55 g/mol [8]

Quantitative Data: In Vitro Inhibitory Activity of this compound

This compound exhibits high selectivity for HDAC6 over other HDAC isoforms. The following table summarizes its inhibitory concentrations (IC50) against various HDACs and in different cancer cell lines.

| Target/Cell Line | IC50 Value | Reference |

| HDAC Isoforms | ||

| HDAC6 | 0.40 nM | [7][8][9] |

| HDAC1 | 8.35 nM | [7][10] |

| HDAC2 | 15.4 nM | [7][10] |

| Cancer Cell Lines | ||

| Multiple Myeloma | 1.5 - 4.7 µM | [8][9] |

Biological Effects of this compound as a Single Agent

Preclinical studies have elucidated several biological consequences of selective HDAC6 inhibition by this compound across various cancer types.

Increased Acetylation of α-tubulin

A primary and direct effect of this compound is the selective inhibition of HDAC6, leading to a significant increase in the acetylation of its substrate, α-tubulin.[8][9][10] This hyperacetylation of α-tubulin disrupts microtubule dynamics, which can affect cell motility and intracellular transport.[1] Importantly, this compound has been shown to have minimal impact on global lysine acetylation, highlighting its selectivity.[8][9][10]

Induction of Apoptosis

This compound has been shown to induce apoptosis in a dose- and time-dependent manner in various cancer cell lines, including:

-

Multiple Myeloma (MM): this compound induces cytotoxicity in MM cells.[9][10]

-

Breast Cancer: In breast cancer cell lines such as MCF7, T47D, BT474, and MDA-MB-231, this compound triggers apoptotic cell death.[10][11]

-

Retinoblastoma: this compound treatment leads to a dose-dependent increase in apoptotic retinoblastoma cells, accompanied by the activation of caspase-3 and PARP.[4]

-

Osteosarcoma: In osteosarcoma cells, this compound induces apoptosis, which is demonstrated by flow cytometry and the detection of cleaved PARP.[6]

-

Melanoma: The inhibitor also induces apoptotic cell death in melanoma cells.[12]

Disruption of Protein Homeostasis and the Aggresome Pathway

HDAC6 plays a critical role in the cellular response to misfolded protein stress by facilitating the transport of polyubiquitinated proteins to form an aggresome.[1][6] By inhibiting HDAC6, this compound disrupts this process. This leads to the accumulation of polyubiquitinated proteins and induces cell stress, which can ultimately trigger apoptosis.[8][9][10] This mechanism is particularly relevant in protein-secreting cancers like multiple myeloma.

Modulation of Key Signaling Pathways

This compound has been shown to modulate several signaling pathways crucial for cancer cell survival and proliferation.

-

PTEN/AKT Pathway in Osteosarcoma: In osteosarcoma, this compound induces apoptosis by upregulating PTEN expression, which in turn inhibits the downstream PI3K/Akt signaling pathway.[6] Silencing of PTEN has been shown to reduce this compound-induced apoptosis in these tumor cells.[6]

-

Bad Promoter Activation in Retinoblastoma: In retinoblastoma cells, this compound increases the transcription of the pro-apoptotic protein Bad by activating its promoter.[4] Chromatin immunoprecipitation assays have revealed that this is associated with increased acetylation of histone H3 and H4 on the Bad promoter.[4]

-

Downregulation of Growth Factor Receptors in Breast Cancer: this compound treatment in breast cancer cells is associated with a decreased expression of key growth factor receptors, including EGFR, HER2, and ERα, as well as their downstream signaling.[10][11] However, one study has suggested that the cytotoxicity and destabilization of these receptors by this compound may not be solely dependent on HDAC6 inhibition, as an analog lacking HDAC inhibitory effect showed similar results.[11]

-

Induction of Endoplasmic Reticulum (ER) Stress: In Mantle Cell Lymphoma (MCL) cells, this compound has been shown to induce an ER stress response.[10] This is evidenced by an increase in the protein levels of GRP78, phosphorylated eIF2α, and the pro-apoptotic transcription factor CHOP.[10]

Synergistic Anti-Cancer Effects in Combination Therapies

A significant aspect of the therapeutic potential of this compound lies in its ability to synergize with other anti-cancer agents, particularly in overcoming drug resistance.

| Combination Agent | Cancer Type | Key Synergistic Effects | Reference |

| Bortezomib (Proteasome Inhibitor) | Multiple Myeloma, Breast Cancer | Triggers significant accumulation of polyubiquitinated proteins and cell stress, leading to caspase activation and apoptosis. Effective in bortezomib-resistant cells. | [8][9][11] |

| Cisplatin (Chemotherapy) | Retinoblastoma | Enhanced cytotoxicity and synergistic inhibitory effects on retinoblastoma cells. | [4] |

| 5-Fluorouracil (5-FU) (Chemotherapy) | Osteosarcoma | Synergistic effects on inhibiting the growth of osteosarcoma cells in a mouse xenograft model. | [6] |

| Temozolomide (TMZ) and Dacarbazine (DTIC) (Chemotherapy) | Melanoma | Synergistic interactions in reducing cell growth and enhancing apoptosis. | [5][12] |

The combination of this compound with the proteasome inhibitor bortezomib is particularly noteworthy. By inhibiting both the proteasome and the aggresome pathways for protein clearance, this combination leads to a lethal accumulation of misfolded proteins, inducing significant apoptosis even in cancer cells that have developed resistance to bortezomib alone.[8][9]

Visualizations of Pathways and Workflows

Signaling Pathways Affected by this compound

Caption: Signaling pathways modulated by this compound.

General Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the research of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and/or combination drugs) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting for Protein Expression and Acetylation

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies (e.g., anti-acetylated-α-tubulin, anti-PARP, anti-caspase-3, anti-PTEN, anti-AKT) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally) and/or other drugs according to the study design.[8][9] The control group should receive the vehicle.

-

Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups.

Conclusion and Future Perspectives

This compound is a highly selective and potent HDAC6 inhibitor with significant anti-tumor activity demonstrated across a range of preclinical cancer models. Its primary mechanism of action involves the hyperacetylation of α-tubulin and the disruption of the aggresome pathway, leading to proteotoxic stress and apoptosis. Furthermore, this compound modulates key signaling pathways involved in cancer cell survival and proliferation.

The ability of this compound to synergize with other anti-cancer agents, most notably proteasome inhibitors like bortezomib, highlights its potential to overcome drug resistance and improve therapeutic outcomes. The data gathered to date provides a strong rationale for the continued development of this compound as a novel therapeutic agent. Future research should focus on its clinical evaluation, both as a monotherapy and in combination regimens, to fully elucidate its therapeutic potential in various malignancies.

References

- 1. pnas.org [pnas.org]

- 2. alliedacademies.org [alliedacademies.org]

- 3. ashpublications.org [ashpublications.org]

- 4. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - Sun - Translational Cancer Research [tcr.amegroups.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the ‘garbage-bin’ to fight cancer: HDAC6 inhibitor WT161 has an anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. file.glpbio.com [file.glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. HDAC6 inhibitor WT161 downregulates growth factor receptors in breast cancer [dash.harvard.edu]

- 12. WT161, a selective HDAC6 inhibitor, decreases growth, enhances chemosensitivity, promotes apoptosis, and suppresses motility of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Efficacy of the Selective HDAC6 Inhibitor WT-161 in Glioblastoma Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pre-clinical investigation of WT-161, a selective histone deacetylase 6 (HDAC6) inhibitor, in glioblastoma (GBM) cell lines. The data presented herein summarizes the current understanding of this compound's mechanism of action and its potential as a therapeutic agent against this aggressive brain tumor.

Executive Summary

Glioblastoma is a highly malignant primary brain tumor with a poor prognosis, underscoring the urgent need for novel therapeutic strategies.[1][2] Histone deacetylase 6 (HDAC6) has emerged as a promising pharmacological target in cancer, with its overexpression in GBM being linked to poor prognosis and chemoresistance.[1][2] The novel, selective HDAC6 inhibitor, this compound, has demonstrated significant anti-tumor effects in GBM cell lines. This document outlines the key findings related to this compound's impact on cell viability, apoptosis, clonogenic survival, and cell migration, as well as its synergistic effects with the standard-of-care chemotherapeutic agent, temozolomide (TMZ).

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on various glioblastoma cell lines.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

| Cell Line | This compound IC50 (µM) at 48h |

| U251 | 10.2 ± 1.2[3] |

| U87 | 15.1 ± 1.5[3] |

| T98G | 2.3 ± 0.3[3] |

Table 2: Apoptotic Effects of this compound in Glioblastoma Cell Lines (48h treatment)

| Cell Line | Treatment | Total Apoptotic Cells (%) |

| U251 | DMSO (Control) | 5.1 ± 0.8 |

| 10µM this compound | 18.2 ± 2.1[4] | |

| 400µM TMZ | 10.5 ± 1.3[4] | |

| 10µM this compound + 400µM TMZ | 35.4 ± 3.5[4] | |

| U87 | DMSO (Control) | 4.8 ± 0.7 |

| 15µM this compound | 15.9 ± 1.9[4] | |

| 400µM TMZ | 8.9 ± 1.1[4] | |

| 15µM this compound + 400µM TMZ | 29.8 ± 3.1[4] | |

| T98G | DMSO (Control) | 3.9 ± 0.5 |

| 2µM this compound | 12.7 ± 1.5[4] | |

| 1500µM TMZ | 7.2 ± 0.9[4] | |

| 2µM this compound + 1500µM TMZ | 25.1 ± 2.8[4] |

Table 3: Effect of this compound on Clonogenic Survival of Glioblastoma Cell Lines

| Cell Line | This compound Concentration (µM) | Surviving Fraction (%) |

| U251 | 0 | 100 |

| 2.5 | ~60[3] | |

| 5 | ~30[3] | |

| 10 | ~10[3] | |

| U87 | 0 | 100 |

| 5 | ~70[3] | |

| 10 | ~40[3] | |

| 15 | ~20[3] | |

| T98G | 0 | 100 |

| 0.5 | ~50[3] | |

| 1 | ~20[3] | |

| 2 | ~5[3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in glioblastoma cells and a typical experimental workflow for its investigation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate glioblastoma cells (U251, U87, T98G) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and/or TMZ for 48 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells. Determine the IC50 values using appropriate software (e.g., CalcuSyn®).[3]

Apoptosis Assay (Annexin V-PI Staining)

-

Cell Treatment: Treat glioblastoma cells with the desired concentrations of this compound and/or TMZ for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[4]

Clonogenic Assay

-

Cell Seeding: Plate a low density of glioblastoma cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: Treat the cells with various concentrations of this compound for 48 hours.

-

Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to grow for 7-10 days, until visible colonies are formed.

-

Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.[3]

Western Blot Analysis

-

Cell Lysis: Lyse the treated glioblastoma cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HDAC6, acetylated α-tubulin, β-catenin, cleaved PARP, and a loading control like α-tubulin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Transwell Migration/Invasion Assay

-

Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Seed glioblastoma cells in serum-free medium in the upper chamber of the Transwell inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add this compound at various concentrations to both the upper and lower chambers.

-

Incubation: Incubate the plates for 24-48 hours to allow for cell migration or invasion.

-

Cell Removal and Staining: Remove the non-migrated/invaded cells from the upper surface of the insert. Fix and stain the migrated/invaded cells on the lower surface with crystal violet.

-

Cell Counting: Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Quantify the extent of migration or invasion relative to the control group.[5]

Conclusion

The selective HDAC6 inhibitor this compound demonstrates potent anti-cancer activity in glioblastoma cell lines. It effectively reduces cell viability, induces apoptosis, and inhibits clonogenic survival. Furthermore, this compound impairs the migratory and invasive capacity of glioblastoma cells, a process associated with the downregulation of β-catenin.[1][5] Importantly, this compound exhibits a synergistic effect with temozolomide, suggesting its potential to enhance the efficacy of the current standard chemotherapy for glioblastoma.[1][6] These preclinical findings provide a strong rationale for the further development of this compound as a novel therapeutic agent for the treatment of glioblastoma.

References

- 1. researchgate.net [researchgate.net]

- 2. HDAC6 inhibition through WT161 synergizes with temozolomide, induces apoptosis, reduces cell motility, and decreases β-catenin levels in glioblastoma cells | springermedizin.de [springermedizin.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

WT-161: A Potential Novel Therapeutic Avenue for Neuroblastoma

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following information is intended for research and development purposes only. WT-161 has not been investigated in preclinical or clinical studies for the treatment of neuroblastoma. The content of this document is based on existing data from other cancer types and provides a scientific rationale for the potential investigation of this compound in neuroblastoma.

Executive Summary

Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, continues to present significant therapeutic challenges, particularly in high-risk and relapsed/refractory cases. The selective histone deacetylase 6 (HDAC6) inhibitor, this compound, has demonstrated promising anti-tumor activity in various preclinical cancer models, including other pediatric cancers such as retinoblastoma and osteosarcoma. This technical guide consolidates the current knowledge on this compound, including its mechanism of action and preclinical data in other cancer types, and posits a strong scientific rationale for its investigation as a potential therapeutic agent for neuroblastoma. The relevance of HDAC6 as a therapeutic target in neuroblastoma, coupled with the known downstream effects of this compound on key oncogenic pathways, underscores its potential to address the unmet medical needs in this challenging disease.

Introduction to this compound

This compound is a potent and selective, bioavailable inhibitor of histone deacetylase 6 (HDAC6).[1] It exhibits significantly greater selectivity for HDAC6 over other HDAC isoforms, which may translate to a more favorable safety profile compared to pan-HDAC inhibitors.[1] Preclinical studies in multiple myeloma, breast cancer, retinoblastoma, and osteosarcoma have demonstrated its ability to induce apoptosis, inhibit cell growth, and act synergistically with conventional chemotherapeutic agents.[2][3][4]

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of HDAC6.[1][5] HDAC6 is a unique, primarily cytoplasmic deacetylase that targets non-histone proteins involved in various cellular processes critical for cancer cell survival and proliferation. Key substrates of HDAC6 include α-tubulin and Hsp90.

By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics, affecting cell motility and mitosis.[1] Furthermore, inhibition of HDAC6-mediated deacetylation of Hsp90 disrupts its chaperone function, leading to the degradation of Hsp90 client proteins, many of which are oncoproteins crucial for cancer cell growth and survival.

Preclinical Data for this compound (in other cancers)

While no studies have been published on this compound in neuroblastoma, its efficacy has been demonstrated in other cancer models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound

| Cancer Type | Cell Line(s) | Key Findings | IC50 Values | Reference |

| Retinoblastoma | Y79, Weri-Rb1 | Suppressed cell growth in a dose- and time-dependent manner. | Not explicitly stated, but effective at low µM concentrations. | [3] |

| Osteosarcoma | U2OS, MG63 | Inhibited cell growth and colony formation in a dose-dependent manner. | Not explicitly stated, but effective at low µM concentrations. | [4] |

| Multiple Myeloma | MM.1S, RPMI 8226, U266 | Induced significant cytotoxicity. | 1.5 - 4.7 µM | [5] |

| Breast Cancer | MCF7, T47D, BT474, MDA-MB231 | Triggered apoptotic cell death. | Not specified. | [1] |

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |

| Osteosarcoma | Xenograft mouse model | This compound and 5-FU | Synergistic inhibition of tumor growth and weight. | [4] |

| Breast Cancer | Murine xenograft model | This compound | Significantly inhibited in vivo MCF7 cell growth. | [1] |

Rationale for Investigating this compound in Neuroblastoma

The investigation of this compound as a therapeutic for neuroblastoma is supported by the crucial role of its target, HDAC6, and the signaling pathways it modulates in this specific malignancy.

HDAC6 as a Therapeutic Target in Neuroblastoma

HDAC6 is implicated in the dissemination and tumorigenesis of neuroblastoma.[2][6] Its expression has been found to be variable in neuroblastoma tissue samples, suggesting a potential role in tumor heterogeneity.[2] Downregulation of HDAC6 expression or inhibition of its activity has been shown to decrease the migration and invasion of malignant neuroblastoma cell lines.[2] Furthermore, HDAC6 can contribute to neuroblastoma progression by regulating Bax-dependent apoptosis through the deacetylation of Ku70.[6] Therefore, targeting HDAC6 with a selective inhibitor like this compound presents a promising therapeutic strategy.

Modulation of Key Oncogenic Pathways in Neuroblastoma

This compound has been shown to exert its anti-tumor effects through the modulation of signaling pathways that are also highly relevant in neuroblastoma.

In osteosarcoma, this compound induces apoptosis by increasing the protein level of PTEN and subsequently decreasing the phosphorylation of AKT.[4] The PI3K/AKT pathway is a critical survival cascade that is frequently hyperactivated in neuroblastoma and its activation is associated with poor prognosis and aggressive disease.[7][8] Therefore, this compound's ability to inhibit this pathway could be highly beneficial in treating neuroblastoma.

In retinoblastoma, this compound induces apoptosis by increasing the transcription of the pro-apoptotic protein Bad through the activation of its promoter.[3][9] This is achieved by increasing the acetylation of histones H3 and H4 on the Bad promoter. While the direct regulation of the Bad promoter by HDAC inhibitors in neuroblastoma is not well-documented, inducing apoptosis is a key therapeutic goal, and this mechanism highlights a potential avenue for this compound's action.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for the preclinical evaluation of this compound in neuroblastoma.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed neuroblastoma cells (e.g., SH-SY5Y, BE(2)-C) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Colony Formation Assay

-

Cell Seeding: Seed a low density of neuroblastoma cells (e.g., 500 cells/well) in a 6-well plate.

-

Treatment: Treat the cells with different concentrations of this compound for 24 hours.

-

Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

-

Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.

-

Quantification: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment: Treat neuroblastoma cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat neuroblastoma cells with this compound. Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histone H3 (AcH3) or acetylated histone H4 (AcH4). Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter region of the Bad gene to quantify the amount of immunoprecipitated DNA.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of this compound leading to apoptosis.

Caption: Proposed experimental workflow for evaluating this compound in neuroblastoma.

Conclusion and Future Directions

The selective HDAC6 inhibitor this compound represents a promising, yet unexplored, therapeutic agent for neuroblastoma. Its mechanism of action, targeting a key enzyme involved in neuroblastoma cell migration and survival, and its demonstrated efficacy in other pediatric cancers, provide a strong rationale for its investigation. Future preclinical studies should focus on validating the efficacy of this compound in a panel of neuroblastoma cell lines and patient-derived xenograft models. Mechanistic studies should aim to confirm the engagement of the PTEN/AKT and apoptotic pathways in neuroblastoma cells treated with this compound. Furthermore, combination studies with standard-of-care chemotherapeutics for neuroblastoma are warranted to explore potential synergistic effects. Successful preclinical evaluation could pave the way for the clinical development of this compound as a novel therapeutic option for children with neuroblastoma.

References

- 1. selleckchem.com [selleckchem.com]

- 2. HDAC6 regulates neuroblastoma cell migration and may play a role in the invasion process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - Sun - Translational Cancer Research [tcr.amegroups.org]

- 4. HDAC6 inhibitor WT161 performs anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Activation of Akt predicts poor outcome in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of WT-161 on Gene Expression and Epigenetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WT-161 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that primarily localizes to the cytoplasm.[1] Unlike other HDACs, which are major regulators of histone acetylation and gene expression in the nucleus, HDAC6 has a broader range of substrates, including α-tubulin and the chaperone protein Hsp90. Its role in protein quality control, cell motility, and aggresome formation has made it a compelling target in oncology and neurodegenerative diseases. While the cytoplasmic effects of HDAC6 inhibition are well-documented, emerging evidence indicates that this compound also influences gene expression and epigenetic landscapes, both directly and indirectly. This technical guide provides an in-depth overview of the known effects of this compound on gene expression and epigenetics, complete with available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action of this compound

This compound selectively inhibits the deacetylase activity of HDAC6. This leads to the hyperacetylation of its primary substrate, α-tubulin, which affects microtubule dynamics and intracellular transport. Additionally, inhibition of HDAC6 leads to the hyperacetylation of Hsp90, disrupting its chaperone function and leading to the degradation of client proteins, many of which are oncoproteins. A key client protein of Hsp90 is Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the heat shock response. The interplay between HDAC6, Hsp90, and HSF1 provides a significant link between the cytoplasmic activity of this compound and its effects on nuclear gene expression.

Effect of this compound on Global Gene Expression

Direct evidence of this compound's impact on the transcriptome comes from studies in non-small cell lung cancer (NSCLC). RNA sequencing (RNA-seq) analysis of NSCLC cell lines treated with this compound revealed significant changes in gene expression, particularly in cells with a deficiency in the DNA methyltransferase DNMT3A.

Quantitative Gene Expression Data (NSCLC Model)

A study on H460 and H1299 NSCLC cell lines identified numerous genes whose expression was altered by this compound treatment, particularly focusing on apoptosis-related genes.[1] While the full dataset is extensive, a summary of the key findings is presented below.

| Cell Line | Condition | Number of Differentially Expressed Genes | Key Affected Pathways |

| H460-DNMT3AKO | This compound Treatment | Not specified (focus on downregulated genes) | Apoptosis |

| H1299-DNMT3AKO | This compound Treatment | Not specified (focus on downregulated genes) | Apoptosis |

Table 1: Summary of RNA-sequencing findings in NSCLC cells treated with this compound.[1]

The study highlighted the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes, providing a molecular basis for the observed synergistic cytotoxicity of DNMT3A loss and HDAC6 inhibition.[1]

Epigenetic Consequences of this compound Treatment

The epigenetic effects of this compound are primarily inferred from its role as an HDAC6 inhibitor and the known cross-talk between cytoplasmic and nuclear events. While direct genome-wide histone acetylation profiling for this compound is not yet widely published, studies on other selective HDAC6 inhibitors and the known functions of HDAC6 provide a strong basis for its epigenetic role.

Histone Acetylation

HDAC6 is not a primary histone deacetylase. However, its inhibition can indirectly lead to changes in histone acetylation. For instance, in retinoblastoma cells, the HDAC6 inhibitor this compound was shown to enhance the acetylation of histones H3 and H4 at the promoter of the pro-apoptotic gene BAD.[2] This suggests that in certain contexts, HDAC6 inhibition can lead to localized changes in histone modifications and activate gene expression.

Regulation of Epigenetic Modifiers

Recent research indicates that this compound can downregulate the expression of multiple HDACs, including HDAC1 and HDAC6 itself, in an Alzheimer's disease model.[3] This suggests a feedback mechanism where this compound can influence the cellular machinery responsible for epigenetic modifications.

Signaling Pathways Modulated by this compound

The effects of this compound on gene expression are mediated through complex signaling pathways. A critical pathway involves the regulation of HSF1 activity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to assess the impact of this compound.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., H460, H1299, MM.1S) in appropriate culture medium at a density that allows for logarithmic growth during the treatment period.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-5 µM).[1]

-

Treatment: Replace the culture medium with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: After incubation, harvest the cells for downstream applications such as RNA or protein extraction, or for chromatin immunoprecipitation.

RNA-Sequencing (RNA-Seq)

-